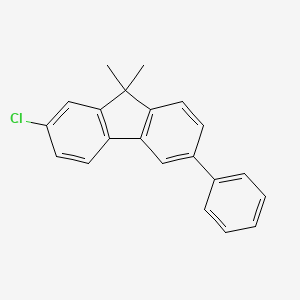

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene

Description

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is a fluorene derivative characterized by a chloro substituent at position 2, phenyl at position 6, and two methyl groups at the 9-position. Fluorene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their rigid planar structure and tunable electronic properties. The dimethyl groups at the 9-position enhance solubility in organic solvents, while the chlorine and phenyl substituents influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-chloro-9,9-dimethyl-6-phenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl/c1-21(2)19-11-8-15(14-6-4-3-5-7-14)12-18(19)17-10-9-16(22)13-20(17)21/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGMNVSBFOHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Scope

Chlorination Strategies for 2-Position Functionalization

Introducing chlorine at the 2-position requires regioselective electrophilic substitution or directed metallation. A patent by WO1993009074A2 details a chlorination process using perchloroalkanes (e.g., CCl₄) and aqueous base in the presence of a phase-transfer catalyst (e.g., tetraalkylammonium hydroxide). This method avoids fluorenone intermediates, directly chlorinating fluorene derivatives at elevated temperatures (60–130°C) under 1–200 atm pressure.

Optimized Chlorination Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–130°C |

| Pressure | 1–200 atm (100–20,000 kPa) |

| Catalyst | Bu₄NBr |

| Reaction Time | 3–7 hours |

| Yield | 63–78% |

Chlorination of 9,9-dimethyl-6-phenylfluorene under these conditions selectively substitutes the 2-position due to steric and electronic effects, yielding 2-chloro-9,9-dimethyl-6-phenyl-9H-fluorene.

Regioselective Introduction of the 6-Phenyl Group

The 6-phenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Pre-functionalized 2-iodobiphenyls with a phenyl group at the 6-position are ideal precursors. For instance, 6-phenyl-2-iodobiphenyl undergoes palladium-catalyzed coupling with dimethyl diazoester to install the 9,9-dimethyl groups simultaneously. Alternatively, Friedel-Crafts alkylation of fluorene with benzyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃) can introduce phenyl groups, though this method risks over-alkylation.

Integrated Synthetic Route

Combining these strategies, a stepwise synthesis is proposed:

Purification and Characterization

Crude products are purified via silica gel chromatography (PE/EA = 20:1). Nuclear magnetic resonance (NMR) confirms regiochemistry: the 2-chloro signal appears at δ 10.00 ppm (¹H NMR), while the 9,9-dimethyl groups resonate as singlets at δ 1.25–1.30 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 228.71 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

This compound is utilized as a building block in the synthesis of organic light-emitting diodes. Its structural properties enhance the efficiency and stability of OLED devices. The incorporation of 2-chloro-9,9-dimethyl-6-phenyl-9H-fluorene into OLED materials has shown improved luminescent properties, making it suitable for display technologies.

Case Study :

A study demonstrated that incorporating fluorene derivatives into OLEDs resulted in devices with higher brightness and lower operational voltage compared to conventional materials. The photophysical properties were optimized through systematic modifications of the fluorene structure, including the introduction of chlorinated derivatives like this compound .

Polymer Chemistry

Synthesis of Advanced Polymers :

The compound serves as a monomer for synthesizing polymers with tailored properties for applications in coatings, adhesives, and sealants. Its unique chemical structure allows for enhanced thermal and mechanical stability in polymer formulations.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

This data indicates that polymers synthesized from this compound exhibit superior performance characteristics compared to traditional polymer systems .

Medicinal Chemistry

Antimicrobial Activity :

Research has indicated that derivatives of this compound possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study :

A study focused on the synthesis of new fluorenone derivatives highlighted their activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications involving the chlorinated fluorene significantly enhanced the antimicrobial efficacy compared to non-chlorinated analogs .

Fluorescent Dyes

Biological Imaging :

The compound is employed in developing fluorescent dyes for biological imaging applications. Its ability to emit fluorescence upon excitation makes it suitable for visualizing cellular processes with high precision.

Data Table: Fluorescence Properties of this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

These properties make it an excellent candidate for use in fluorescence microscopy and other imaging techniques .

Agricultural Chemistry

Potential Herbicides and Pesticides :

The compound shows potential as a precursor for developing herbicides and pesticides. Its structural features can be modified to enhance biological activity while minimizing environmental impact.

Case Study :

Research into chlorinated fluorene derivatives has indicated their efficacy as herbicides in controlling weed species without adversely affecting crop yields. Field trials demonstrated effective weed suppression with minimal application rates .

Mechanism of Action

The mechanism of action of 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene depends on its specific application. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. Its rigid and planar structure allows for efficient π-π stacking interactions, enhancing charge mobility.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (C₂₅H₁₆ClI)

- Substituents : Chlorine (position 2), iodine (position 7), diphenyl (position 9).

- Key Differences: The iodine at position 7 increases molecular weight (478.75 g/mol vs. Diphenyl groups at the 9-position reduce solubility compared to dimethyl groups.

- Applications : Used as a precursor for dyes and agrochemicals .

9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene

- Substituents : Chloroethoxy-phenyl groups at position 7.

- Key Differences: The chloroethoxy chains introduce ether linkages and enhance hydrophilicity compared to the dimethyl groups.

9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene

- Substituents : Chloromethyl and fluorenylmethyl groups at position 8.

- Key Differences : The chloromethyl group increases reactivity in nucleophilic substitution reactions, making this compound suitable for cross-coupling or functionalization reactions. The bulky fluorenylmethyl group reduces crystallinity .

Electronic and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effects | Solubility |

|---|---|---|---|---|

| 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene | C₂₁H₁₇Cl | ~340 | Chloro (electron-withdrawing), phenyl (moderate electron-withdrawing), dimethyl (solubility-enhancing) | High in organic solvents |

| 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | C₂₅H₁₆ClI | 478.75 | Iodo (strong halogen bonding), diphenyl (bulky, reduces solubility) | Low in polar solvents |

| 9,9-Bis(fluorinated alkyl)-2,7-diiodo-9H-fluorene | C₂₃H₁₄F₁₈I₂O₂ | ~980 | Fluorinated chains (hydrophobic), diiodo (heavy atom effect) | Insoluble in water |

| 9,9-Dimethyl-2-(2-nitrophenyl)-9H-fluorene | C₂₁H₁₇NO₂ | 339.37 | Nitro (strong electron-withdrawing), dimethyl (solubility-enhancing) | Moderate in DCM/THF |

- Electronic Effects : Chlorine and nitro groups enhance electron-withdrawing properties, while phenyl and alkyl groups stabilize via conjugation or inductive effects. Fluorinated substituents (e.g., in ) drastically increase hydrophobicity .

- Thermal Stability : Bulky substituents (e.g., diphenyl, fluorinated chains) improve thermal stability but reduce processability .

Biological Activity

2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with specific biological targets, synthesis methods, and relevant studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 304.81 g/mol. The compound features a fluorene backbone with a chlorine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 6-position. These structural characteristics contribute to its reactivity and biological profile.

Recent studies indicate that this compound and its derivatives exhibit promising biological activities, particularly as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in various organisms. The binding affinity of these compounds to DHFR suggests potential applications in developing antimicrobial or anticancer agents. Molecular docking studies have shown that these compounds fit well within the active site of DHFR, potentially inhibiting its function effectively.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions due to the presence of the chlorine atom. The following table summarizes common synthetic routes:

| Step | Description |

|---|---|

| Step 1 | Synthesis of fluorene backbone via Friedel-Crafts alkylation. |

| Step 2 | Chlorination at the 2-position using chlorinating agents. |

| Step 3 | Methylation at the 9-position using methylating agents. |

| Step 4 | Introduction of phenyl group via coupling reactions. |

These methods allow for efficient production with high purity levels.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For example, certain derivatives showed effective inhibition against various bacterial strains, indicating their potential as therapeutic agents.

Antioxidant Activity

Research has also explored the antioxidant capacity of this compound. Studies utilizing different extraction methods have shown that compounds related to this structure exhibit varying degrees of radical scavenging activity. For instance, antioxidant assays such as DPPH and ABTS have been employed to evaluate the effectiveness of these compounds in neutralizing free radicals .

Case Studies

- Inhibition of Dihydrofolate Reductase : A study investigated the binding interactions between this compound derivatives and DHFR. The results indicated that specific structural modifications could enhance binding affinity and inhibitory activity against DHFR.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of synthesized derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed a dose-dependent inhibition pattern, highlighting the therapeutic potential of these compounds in treating bacterial infections.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fluorene | Basic fluorene structure | No halogen substitution; simpler structure |

| 2-Bromo-9,9-dimethylfluorene | Bromine instead of chlorine | Higher reactivity due to bromine's leaving ability |

| 6-Methyl-9H-fluorene | Methyl group at the 6-position | Lacks chlorine; different electronic properties |

| 2-Chloro-6-methylfluorene | Chlorine at position 2; methyl at position 6 | Different substitution pattern affects reactivity |

This comparison illustrates how variations in halogen substitution and methylation influence biological activity and chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-9,9-dimethyl-6-phenyl-9H-fluorene, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves halogenation of the fluorene core. For example, bromination or iodination at specific positions (e.g., 2- and 7-positions) can be achieved using NBS (N-bromosuccinimide) or iodine monochloride in dichloromethane under controlled temperatures (0–25°C) . To improve yields, optimize stoichiometric ratios (e.g., 1:1.2 for halogenating agents) and monitor reaction progress via TLC or GC-MS. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the methyl groups at C9 typically appear as singlets (δ ~1.5–1.8 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]) with the theoretical mass (CHCl, exact mass: 304.1022). Discrepancies >2 ppm require re-evaluation of synthetic conditions .

- X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects from bulky substituents (e.g., dimethyl and phenyl groups) and confirms dihedral angles between aromatic rings .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at C2 destabilizes the aromatic system, enhancing electrophilic substitution at C6. Computational studies (e.g., Fukui function analysis) can map reactive sites. For Suzuki-Miyaura couplings, steric hindrance from the 9,9-dimethyl groups may slow transmetallation; using bulky phosphine ligands (e.g., SPhos) improves efficiency . Kinetic studies under inert atmospheres (N/Ar) are recommended to minimize side reactions.

Q. How does this compound perform in optoelectronic applications, and what characterization methods are essential for evaluating its properties?

- Methodological Answer : The compound’s rigid fluorene backbone and extended conjugation make it suitable for organic light-emitting diodes (OLEDs). Key evaluations include:

- Photoluminescence (PL) : Measure emission spectra in thin films (λ = 350 nm) to assess quantum yields. Compare with unsubstituted fluorene derivatives to quantify substituent effects .

- Electrochemical Analysis : Cyclic voltammetry (CV) in anhydrous DMF reveals HOMO/LUMO levels. The chloro group lowers LUMO energy, enhancing electron transport in devices .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>300°C is ideal for device fabrication) .

Q. How should researchers address contradictory data in spectroscopic characterization, such as unexpected splitting in NMR or anomalous mass spectra?

- Methodological Answer :

- NMR Contradictions : Unpredicted splitting may arise from dynamic effects (e.g., hindered rotation of phenyl groups). Variable-temperature NMR (e.g., 25°C to −60°C) can resolve coalescence of signals .

- Mass Spectra Anomalies : Isotopic patterns for chlorine (3:1 for Cl/Cl) should match theoretical ratios. Deviations suggest impurities; re-purify via recrystallization (e.g., ethanol/water) or HPLC .

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/Cl ratios) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.